molecular formula C40H56 B124476 all-trans-alpha-Carotene CAS No. 432-70-2

all-trans-alpha-Carotene

Cat. No. B124476
CAS RN: 432-70-2
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-JLTXGRSLSA-N
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Description

All-trans-alpha-Carotene is a form of carotene with a β-ionone ring at one end and an α-ionone ring at the opposite end . It is the second most common form of carotene .


Synthesis Analysis

Carotenoids are synthesized de novo in all photosynthetic organisms . They are essential for photosynthesis and photoprotection, playing critical roles as light harvesting pigments and structural components of photosystems . They also provide precursors for the biosynthesis of phytohormones .


Molecular Structure Analysis

Carotenoids are structurally and functionally a very diverse group of natural pigments of the polyene type . They occur ubiquitously in all organisms capable of conducting photosynthesis . The pattern of conjugated double bonds in the carotenoid backbone determines their light absorbing properties and antioxidant ability .


Chemical Reactions Analysis

Carotenoids are known to be very efficient physical and chemical quenchers of singlet oxygen . They also serve as potent scavengers of other reactive oxygen species . Depending on the dominant degradation mechanism, bond cleavage might occur either randomly or at defined positions of the conjugated electron system, resulting in a diversity of cleavage products .


Physical And Chemical Properties Analysis

Carotenoids are isoprenoid metabolites . They are very efficient physical quenchers of singlet oxygen and scavengers of other reactive oxygen species . Carotenoids can also act as chemical quenchers undergoing irreversible oxygenation .

Scientific Research Applications

Carotenoids in Human Plasma

All-trans-alpha-carotene, along with other carotenoids such as all-trans-lutein, all-trans-zeaxanthin, and beta-cryptoxanthin, has been quantitatively analyzed in human plasma. These carotenoids, including alpha-carotene, were found in significant concentrations in human circulation and their ratios could indicate dietary intake or specific absorption and utilization mechanisms in humans (Krinsky et al., 1990).

Kinetics of Carotene Isomerization

The kinetics of isomerization of all-trans-alpha-carotene have been studied in the context of thermal and light-induced changes. This research is important for understanding the stability and behavior of alpha-carotene under various conditions, which can be crucial for its applications in food and pharmaceutical industries (Chen et al., 1994).

Carotenoids in Dietary Supplements

The determination of all-trans-alpha-carotene in dietary supplements and raw materials has been a subject of study, emphasizing its role in nutrition and health. Accurate measurement of this compound is vital for ensuring the quality and effectiveness of dietary supplements (Szpylka & Devries, 2005).

Carotenoid Isomers in Food Processing

Research on the occurrence of carotenoid cis-isomers in food, including alpha-carotene, has highlighted the technological, analytical, and nutritional implications of processing on these compounds. This research is critical for understanding how food processing affects the nutritional value of foods containing carotenoids (Schieber & Carle, 2005).

Bioavailability and Bioaccessibility Studies

Studies have also focused on the bioavailability and bioaccessibility of all-trans-alpha-carotene from various sources, including microalgae. Such research is key to understanding how different processing methods and food matrices affect the efficiency of carotenoid absorption in the human body (do Nascimento et al., 2021).

Safety And Hazards

According to the safety data sheet of beta-Carotene, which is similar to alpha-Carotene, it is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use . Personal protective equipment is required during handling and storage .

Future Directions

Carotenoids are critically important to human nutrition and health . Provitamin A carotenoids, such as β-carotene and α-carotene, are the dietary precursors of vitamin A, which is essential for eyes and immune system . Dietary carotenoids as antioxidants help reduce the risk of various chronic diseases such as cancer and cardiovascular diseases . Therefore, future research may focus on the beneficial effects of dietary carotenoid intake in widespread modern civilization diseases .

properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-JLTXGRSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893712
Record name beta,​epsilon-​Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

all-trans-alpha-Carotene

CAS RN

432-70-2
Record name α-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta,​epsilon-​Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LA Chandler, SJ Schwartz - Journal of Food Science, 1987 - Wiley Online Library
Resolution of cis‐trans alpha‐ and beta‐carotene isomers was achieved using a rapid (30 min) high‐performance liquid chromatography method employing a slurry‐packed calcium …
Number of citations: 317 ift.onlinelibrary.wiley.com
HH Schmitz, WE Artz, CL Poor, JM Dietz… - … of Chromatography A, 1989 - Elsevier
Carotenoids from carrots and tomatoes were separated with high-performance liquid chromatography (HPLC) and capillary supercritical fluid chromatography (SFC). All trans alpha- …
Number of citations: 64 www.sciencedirect.com
Z Jianping - 2006 - osti.gov
The physiological functions of Car and chlorophyll a (Chl a) molecules in the cytochrome b{sub 6}f (Cyt b{sub 6}f) complex have attracted considerable research interest. A number of …
Number of citations: 0 www.osti.gov
DC Smith - 1954 - repository.arizona.edu
This thesis has been submitted in partial fulfillment of requirements for an advanced degree at the University of Arizona and is deposited in the Library to be made avail able to …
Number of citations: 0 repository.arizona.edu
JF Hentges Jr, RH Grummer, PH Phillips… - Journal of Animal …, 1952 - academic.oup.com
Carotenoids in sun-cured alfalfa hay, dehydrated alfalfa meal, dehydrated alfalfa pellets, yellow corn, and crystalline carotene in cottonseed oil when fed at the rate of 25 γ/kg. body …
Number of citations: 1 academic.oup.com
AMM Guedes, AE Wilhelm, JIL Moura… - Revista Brasileira de …, 2023 - SciELO Brasil
… The main carotenoids found in both stearin and olein fractions were all-trans alpha-carotene and all-trans beta-carotene (232 vs 213 mg/Kg and 347 vs 299 mg/Kg, respectively), and …
Number of citations: 0 www.scielo.br
A Moltedo, C Álvarez-Sánchez, F Grande… - Journal of Food …, 2021 - Elsevier
Producing, reporting, and interpreting vitamin A statistics present multiple challenges largely attributable to the systems of equivalence used to convert pro-vitamin A carotenoids into …
Number of citations: 5 www.sciencedirect.com
DE Wilson - 1952 - search.proquest.com
… all-trans-alphacarotene, neo-beta-carotene U and neo-beta-carotene B. Although spectroscopic and chromatographic characterisa tions have been studied, the majority of the …
Number of citations: 2 search.proquest.com
EC Bell, M John, RJ Hughes… - Journal of …, 2014 - academic.oup.com
A rapid, selective and sensitive ultra-performance liquid chromatography method has been developed for the detection and quantification of tocopherols and retinol in human plasma. …
Number of citations: 23 academic.oup.com
A Kapinová, P Kubatka, P Kružliak, M Mokáň, M Péč… - Biologia, 2015 - degruyter.com
… Alltrans-lutein is present in exceptionally large amount; it is followed by the cis isomers of lutein, all-trans-alphacarotene, zeaxanthin, cis isomers of beta-carotene, …
Number of citations: 6 www.degruyter.com

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